The compound Sub[-Tryptophan-Arginine-Norvaline-Arginine-Tyrosine-NH2]2 is a synthetic peptide with the molecular formula and a molecular weight of approximately 1,748.17 g/mol. This compound is classified as a peptide due to its composition of amino acids linked by peptide bonds. The structure consists of two identical subunits, each containing a sequence of five amino acids, which include Tryptophan, Arginine, Norvaline, Arginine, and Tyrosine, ending with an amide group.
This compound is primarily synthesized in laboratory settings for research purposes. Its classification falls under synthetic peptides, which are often used in biochemical and pharmacological studies. The specific sequence of amino acids suggests potential applications in receptor binding and signaling pathways.
The synthesis of Sub[-Tryptophan-Arginine-Norvaline-Arginine-Tyrosine-NH2]2 typically involves solid-phase peptide synthesis (SPPS), a widely used method for assembling peptides.
The synthesis process often employs Nα-fluorenylmethyloxycarbonyl (Fmoc) chemistry, which allows for selective deprotection and coupling of amino acids. High-performance liquid chromatography (HPLC) is commonly used for purification to ensure high purity levels of the final product.
The molecular structure of Sub[-Tryptophan-Arginine-Norvaline-Arginine-Tyrosine-NH2]2 features:
The compound's structural data can be represented as follows:
Sub[-Tryptophan-Arginine-Norvaline-Arginine-Tyrosine-NH2]2 can participate in various biochemical reactions, particularly those involving receptor interactions or enzymatic catalysis.
Peptides like this one may undergo hydrolysis under physiological conditions, leading to the release of individual amino acids. Additionally, they can interact with metal ions or other biomolecules, influencing their stability and activity.
The mechanism of action for Sub[-Tryptophan-Arginine-Norvaline-Arginine-Tyrosine-NH2]2 likely involves binding to specific receptors in biological systems.
Studies indicate that peptides with similar sequences can modulate receptor activity, impacting physiological processes such as metabolism and immune response .
Characterization techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the identity and purity of the synthesized peptide .
Sub[-Tryptophan-Arginine-Norvaline-Arginine-Tyrosine-NH2]2 has various scientific applications:
The melanocortin receptor (MCR) family, comprising five G-protein-coupled receptors (melanocortin receptor type 1 through melanocortin receptor type 5), serves as a critical regulator of metabolic processes. Melanocortin receptor type 4, densely expressed in the hypothalamic paraventricular nucleus, governs appetite suppression, energy expenditure, and body weight through cAMP-mediated signaling cascades. Genetic mutations disrupting melanocortin receptor type 4 function induce hyperphagia, reduced energy expenditure, and monogenic obesity, accounting for up to 6% of severe early-onset obesity cases [1] [6]. Ligand binding dynamics further modulate this pathway: α-melanocyte-stimulating hormone (α-melanocyte-stimulating hormone) and adrenocorticotropic hormone act as endogenous agonists, while agouti-related peptide functions as a competitive antagonist. Preclinical models confirm that melanocortin receptor type 4 activation reduces food intake and enhances lipid mobilization, establishing it as a high-priority target for metabolic disorders [1] [4].
Table 1: Melanocortin Receptor Subtypes and Metabolic Functions
| Receptor | Primary Agonists | Key Physiological Roles |
|---|---|---|
| Melanocortin receptor type 1 | α-melanocyte-stimulating hormone, adrenocorticotropic hormone | Pigmentation, DNA repair |
| Melanocortin receptor type 2 | Adrenocorticotropic hormone | Adrenal steroidogenesis |
| Melanocortin receptor type 3 | γ-melanocyte-stimulating hormone, α-melanocyte-stimulating hormone | Energy rheostasis, nutrient partitioning |
| Melanocortin receptor type 4 | α-melanocyte-stimulating hormone, adrenocorticotropic hormone | Appetite suppression, energy homeostasis |
| Melanocortin receptor type 5 | α-melanocyte-stimulating hormone, adrenocorticotropic hormone | Exocrine gland function |
Source: Adapted from Rodrigues et al. as cited in Bachem [6]
The evolution of synthetic melanocortin ligands progressed from native hormone analogs to receptor-specific agonists with optimized pharmacokinetic profiles. Early efforts focused on α-melanocyte-stimulating hormone truncation, revealing the conserved pharmacophore "His-Phe-Arg-Trp" (residues 6–9) sufficient for receptor engagement. Substitution of oxidation-prone methionine at position 4 with norleucine yielded [Nle⁴]-α-melanocyte-stimulating hormone, enhancing stability while preserving bioactivity [6] [10]. Cyclization strategies further advanced ligand design: melanotan II (Ac-Nle-cyclo[Asp-His-D-Phe-Arg-Trp-Lys]-NH₂) demonstrated nanomolar melanocortin receptor type 4 affinity but cross-activated melanocortin receptor type 1, causing dose-limiting skin hyperpigmentation [4] [6].
Setmelanotide, a cyclic octapeptide (Ac-Arg-cyclo(Cys-D-Ala-His-Phe-Arg-Trp-Cys)-Tyr-NH₂) approved by the FDA in 2020, represented a breakthrough for specific melanocortin receptor type 4 activation in pro-opiomelanocortin deficiency syndromes. Nevertheless, its moderate melanocortin receptor type 1 activity persists. Recent innovations leverage structural decoupling strategies; Palatin Technologies modified peptide regions governing melanocortin receptor type 1 engagement while amplifying melanocortin receptor type 4 specificity. This yielded novel agonists with >500-fold selectivity for melanocortin receptor type 4 over melanocortin receptor type 1, virtually eliminating pigmentary side effects in preclinical models [4].
Table 2: Structural Evolution of Key Melanocortin Receptor Type 4-Targeted Peptides
| Compound | Structural Features | Receptor Selectivity Profile |
|---|---|---|
| [Nle⁴]-α-melanocyte-stimulating hormone | Linear; Met⁴→Nle⁴ substitution | Pan-melanocortin receptor agonist |
| Melanotan II | Cyclized via Asp⁵-Lys¹⁰ lactam bridge | High melanocortin receptor type 4/ melanocortin receptor type 1 activity |
| Setmelanotide | Cys⁴-Cys¹⁰ disulfide cyclization | Melanocortin receptor type 4 > melanocortin receptor type 1 (moderate) |
| Palatin MC4R agonists | Modified C-terminal domains | Melanocortin receptor type 4 >> melanocortin receptor type 1 (>500:1) |
Source: Palatin Technologies symposium data [4], Bachem [6], PubMed [1]
Non-canonical amino acids serve as strategic tools to fine-tune melanocortin receptor signaling bias and metabolic stability. Norvaline (2-aminopentanoic acid), an isomer of the endogenous amino acid valine, exemplifies this approach. Its linear side chain exhibits distinct hydrophobic and steric properties compared to branched aliphatic residues. Integration of norvaline into the "Sub[-Trp-Arg-Nva-Arg-Tyr-NH₂]₂" scaffold likely modulates peptide backbone conformation, receptor contact dynamics, and resistance to proteolysis [4] [6].
Structural analyses indicate that the C-terminal domain of melanocortin receptor type 4 ligands influences receptor internalization kinetics and signaling duration. Arginine-tryptophan dyads (e.g., "Arg-Trp" in Sub[-Trp-Arg-Nva-Arg-Tyr-NH₂]₂) engage complementary acidic residues on melanocortin receptor type 4, while tyrosine amidation stabilizes β-turn formations critical for agonist efficacy. Norvaline's placement within this sequence may disrupt melanocortin receptor type 1 interactions by altering charge distribution or steric clashes with melanocortin receptor type 1-specific binding pockets. This hypothesis aligns with Palatin’s findings that systematic residue substitutions can dissociate melanocortin receptor type 4 activity from melanocortin receptor type 1 activation [4].
Table 3: Pharmacophore Elements in "Sub[-Trp-Arg-Nva-Arg-Tyr-NH₂]₂" and Functional Correlates
| Component | Structural Attribute | Theoretical Role in Melanocortin Receptor Type 4 Selectivity |
|---|---|---|
| Norvaline | Linear alkyl side chain | Modulates hydrophobic pocket engagement; reduces melanocortin receptor type 1 cross-reactivity |
| Trp-Arg dyad | Aromatic-basic residue pair | Stabilizes receptor activation loop via π-cation interactions |
| C-terminal Arg | Guanidinium group | Forms salt bridges with melanocortin receptor type 4 Glu²⁹⁸/Glu³⁰⁰ |
| Tyr-NH₂ | Amidated aromatic residue | Enhances α-helix propensity; resists carboxypeptidase cleavage |
Source: Inferred from structural principles in [4] [6] [10]
The "Sub[-Trp-Arg-Nva-Arg-Tyr-NH₂]₂" architecture exemplifies rational pharmacophore engineering: norvaline incorporation aims to conserve melanocortin receptor type 4 agonism while minimizing off-target effects. This strategy aligns with contemporary efforts to develop peptide therapeutics with enhanced receptor subtype specificity and extended in vivo half-lives—critical attributes for next-generation anti-obesity agents [4] [6].
CAS No.: 103170-78-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0